molecular formula C17H18N2O2 B5596163 N-(2-carbamoylphenyl)-2,4,6-trimethylbenzamide

N-(2-carbamoylphenyl)-2,4,6-trimethylbenzamide

Cat. No.: B5596163
M. Wt: 282.34 g/mol
InChI Key: JJMXCTWZIJBSFR-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2,4,6-trimethylbenzamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group substituted with three methyl groups and a carbamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-carbamoylphenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with 2-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-carbamoylphenyl)-2,4,6-trimethylbenzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran, room temperature or elevated temperatures.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or other derivatives.

Scientific Research Applications

Chemistry: N-(2-carbamoylphenyl)-2,4,6-trimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes or as a model compound to study enzyme-substrate interactions.

Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting their activity and downstream pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-carbamoylphenyl)benzamide
  • N-(2-carbamoylphenyl)-4-methylbenzamide
  • N-(2-carbamoylphenyl)-3,5-dimethylbenzamide

Comparison: N-(2-carbamoylphenyl)-2,4,6-trimethylbenzamide is unique due to the presence of three methyl groups on the benzamide ring. This structural feature can influence its chemical reactivity, solubility, and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-10-8-11(2)15(12(3)9-10)17(21)19-14-7-5-4-6-13(14)16(18)20/h4-9H,1-3H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMXCTWZIJBSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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